molecular formula C15H22N2O3 B13716128 tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate

tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate

Katalognummer: B13716128
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: LIAYODHKRWODGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is an organic compound that features a benzoate ester functional group. This compound is of interest due to its unique structure, which includes both an amino group and a tetrahydrofuran moiety. These structural features make it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the amino group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of automated systems helps in maintaining consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The amino group and the benzoate ester can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate involves its interaction with specific molecular targets. The amino group and the tetrahydrofuran moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 4-(aminomethyl)benzoate
  • tert-Butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is unique due to the presence of both an amino group and a tetrahydrofuran moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

tert-butyl 3-amino-4-(oxolan-3-ylamino)benzoate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)10-4-5-13(12(16)8-10)17-11-6-7-19-9-11/h4-5,8,11,17H,6-7,9,16H2,1-3H3

InChI-Schlüssel

LIAYODHKRWODGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCOC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.